molecular formula C9H19NO2 B1465709 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol CAS No. 1307799-17-2

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol

Cat. No.: B1465709
CAS No.: 1307799-17-2
M. Wt: 173.25 g/mol
InChI Key: DVKXVTIOPTYDCF-UHFFFAOYSA-N
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Description

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol is an organic compound with the molecular formula C9H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol typically involves the reaction of 4-ethoxypiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Ethoxypiperidine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(4-ethoxypiperidin-1-yl)acetaldehyde.

    Reduction: Formation of 2-(4-ethoxypiperidin-1-yl)ethane.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxypiperidin-1-yl)ethan-1-ol
  • 2-(4-Propoxypiperidin-1-yl)ethan-1-ol
  • 2-(4-Butoxypiperidin-1-yl)ethan-1-ol

Uniqueness

2-(4-Ethoxypiperidin-1-yl)ethan-1-ol is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-ethoxypiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-9-3-5-10(6-4-9)7-8-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKXVTIOPTYDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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